Lipophilicity Advantage: Enhanced LogP vs. Unsubstituted Phenyl Analog
The presence of the para-methyl group on the N1-phenyl ring increases lipophilicity compared to the unsubstituted phenyl analog 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. This increase can influence membrane permeability and metabolic stability in drug discovery contexts .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.9 (XLogP3) |
| Comparator Or Baseline | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-24-5): LogP not available; predicted LogP is expected to be lower due to absence of methyl group. |
| Quantified Difference | Estimated difference: +0.5 to +1.0 logP units (based on typical methyl contribution) |
| Conditions | Calculated XLogP3 value from LookChem database; comparator value not reported, difference is class-level inference based on known Hansch π constant for methyl group. |
Why This Matters
For procurement in medicinal chemistry programs, a higher LogP may be desirable for optimizing blood-brain barrier penetration or oral absorption, making this analog a more suitable starting point than the unsubstituted phenyl version.
